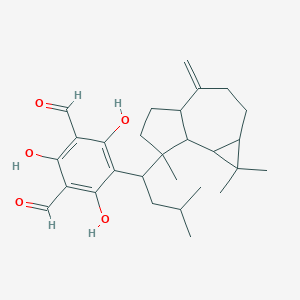
1-m-Tolyl-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-m-Tolyl-1H-tetrazole-5-thiol is an organic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties. The compound this compound is characterized by a five-membered ring containing four nitrogen atoms and a thiol group attached to a tolyl group. This structure imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s structurally similar compound, 1-phenyl-1h-tetrazole-5-thiol, is known to be an effective inhibitor of aluminum corrosion . This suggests that 1-m-Tolyl-1H-tetrazole-5-thiol might interact with similar targets.
Mode of Action
It’s structurally similar compound, 1-phenyl-1h-tetrazole-5-thiol, is known to inhibit aluminum corrosion in 1m hcl solution . This suggests that this compound might have a similar interaction with its targets.
Result of Action
It’s structurally similar compound, 1-phenyl-1h-tetrazole-5-thiol, is known to inhibit aluminum corrosion . This suggests that this compound might have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-m-Tolyl-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of tolyl isothiocyanate with sodium azide in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions typically involve moderate temperatures and the use of polar solvents such as dimethylformamide or acetonitrile .
Another method involves the condensation of tolyl hydrazine with carbon disulfide, followed by cyclization with sodium azide. This method also yields this compound with good efficiency .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as zinc chloride or indium(III) chloride can enhance the reaction rate and selectivity . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
1-m-Tolyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride in polar solvents.
Substitution: Alkyl halides, acyl chlorides in the presence of bases such as triethylamine or pyridine.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or acylated tetrazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
1-m-Tolyl-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:
1-Phenyl-1H-tetrazole-5-thiol: Similar structure but with a phenyl group instead of a tolyl group.
5-Mercapto-1-phenyltetrazole: Another thiol-substituted tetrazole with a phenyl group.
1-Methyl-1H-tetrazole-5-thiol: Contains a methyl group instead of a tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-6-3-2-4-7(5-6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKMQZXVDKMKRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=S)N=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350632 |
Source


|
| Record name | 1-m-Tolyl-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41401-38-1 |
Source


|
| Record name | 1-m-Tolyl-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)

![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)









